molecular formula C13H16O3 B2649946 4-Formylphenyl 4-methylpentanoate CAS No. 1260839-05-1

4-Formylphenyl 4-methylpentanoate

Cat. No.: B2649946
CAS No.: 1260839-05-1
M. Wt: 220.268
InChI Key: GRSVCKSGHBZAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylphenyl 4-methylpentanoate: is an organic compound with the molecular formula C13H16O3 It is a derivative of phenylpentanoate, featuring a formyl group at the para position of the phenyl ring and a methylpentanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-methylpentanoate typically involves the esterification of 4-formylphenol with 4-methylpentanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, followed by purification through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: 4-Carboxyphenyl 4-methylpentanoate.

    Reduction: 4-Hydroxymethylphenyl 4-methylpentanoate.

    Substitution: 4-Nitro-4-formylphenyl 4-methylpentanoate, 4-Bromo-4-formylphenyl 4-methylpentanoate, and 4-Sulfo-4-formylphenyl 4-methylpentanoate.

Scientific Research Applications

Chemistry: 4-Formylphenyl 4-methylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-methylpentanoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, a derivative with anti-inflammatory properties may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

    4-Formylphenylboronic acid: Similar structure with a boronic acid group instead of the ester group.

    4-Formylphenylacetic acid: Similar structure with an acetic acid group instead of the ester group.

    4-Formylphenylmethanol: Similar structure with a hydroxymethyl group instead of the ester group.

Uniqueness: 4-Formylphenyl 4-methylpentanoate is unique due to its combination of a formyl group and a methylpentanoate ester group. This combination allows for diverse chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(4-formylphenyl) 4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSVCKSGHBZAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.